4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside
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Overview
Description
4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside is a biochemical compound primarily used in glycoscience research. It is a derivative of galactose, a type of sugar, and is often utilized in studies involving carbohydrate chemistry, glycan formation and degradation, and protein-glycan interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside typically involves the acetylation of 1-thio-beta-D-galactopyranoside followed by the introduction of the 4-nitrobenzyl group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The nitrobenzyl group is then introduced using 4-nitrobenzyl bromide in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems such as chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the acetyl groups, yielding the free thiol form.
Substitution: The nitrobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or other strong bases.
Major Products Formed
Oxidation: Formation of 4-aminobenzyl derivatives.
Reduction: Formation of free thiol derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside is widely used in scientific research, particularly in the following areas:
Chemistry: Studying carbohydrate chemistry and glycosylation processes.
Biology: Investigating protein-glycan interactions and glycan-mediated biological processes.
Medicine: Exploring potential therapeutic applications in drug delivery and targeting.
Industry: Used in the synthesis of complex carbohydrates and glycan-based materials.
Mechanism of Action
The compound exerts its effects primarily through its interactions with glycan-binding proteins and enzymes involved in glycan synthesis and degradation. The 4-nitrobenzyl group serves as a protective group that can be selectively removed under specific conditions, allowing for controlled manipulation of the glycan structure. The acetyl groups protect the hydroxyl groups of the sugar, preventing unwanted side reactions during synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside
- 4-Methylbenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside
- 4-Chlorobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside
Uniqueness
4-Nitrobenzyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopryranoside is unique due to the presence of the 4-nitrobenzyl group, which provides specific reactivity and protection during synthetic processes. This makes it particularly useful in controlled glycosylation reactions and in studies requiring selective deprotection of glycan structures .
Properties
IUPAC Name |
[(3S,6S)-3,4,5-triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO11S/c1-11(23)29-9-17-18(30-12(2)24)19(31-13(3)25)20(32-14(4)26)21(33-17)34-10-15-5-7-16(8-6-15)22(27)28/h5-8,17-21H,9-10H2,1-4H3/t17?,18-,19?,20?,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFJYPUDGFUYCK-BVSWNFQFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SCC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1[C@@H](C(C([C@@H](O1)SCC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO11S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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